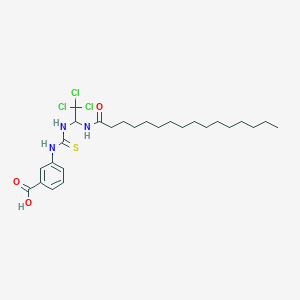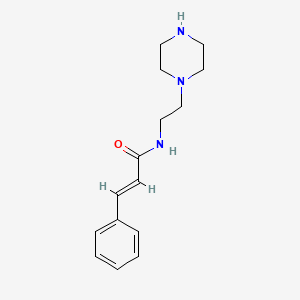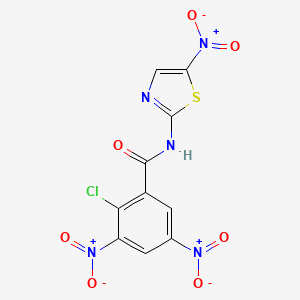![molecular formula C17H14N2O3S B11986247 Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- CAS No. 39902-56-2](/img/structure/B11986247.png)
Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- is a chemical compound with the molecular formula C17H14N2O3S . It is a derivative of benzenesulfonamide and naphthaldehyde, characterized by the presence of a sulfonamide group and a naphthylmethyleneamino moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-aminobenzenesulfonamide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Applications De Recherche Scientifique
Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and antifungal agent.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It has been used in studies involving enzyme inhibition, particularly carbonic anhydrase, which is relevant for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to chelate metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(2-Hydroxy-benzylidene)-amino
Propriétés
Numéro CAS |
39902-56-2 |
|---|---|
Formule moléculaire |
C17H14N2O3S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C17H14N2O3S/c18-23(21,22)14-8-6-13(7-9-14)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H,(H2,18,21,22) |
Clé InChI |
KTTRXPZAPZPZER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11986173.png)
![8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986181.png)
![2,6-dimethoxy-4-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B11986182.png)

![7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11986194.png)

![6-Amino-4-(3-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11986209.png)

![ethyl (2E)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986218.png)

![N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11986233.png)
